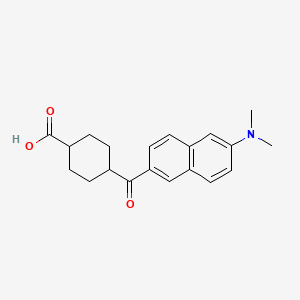![molecular formula C10H7Cl7 B1219548 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene CAS No. 30913-64-5](/img/structure/B1219548.png)
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene, also known as heptachlor, is an organochlorine compound with the molecular formula C10H5Cl7. It is a white to light yellow solid that was widely used as a non-systemic stomach and contact insecticide. Heptachlor has been primarily used for soil treatment, seed treatment, and as a termiticide .
Preparation Methods
The synthesis of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves multiple steps. One common method includes the reaction of hexachlorocyclopentadiene with cyclopentadiene to form chlordene, which is then further chlorinated to produce heptachlor . The industrial production of heptachlor typically involves the use of chlorinating agents under controlled conditions to ensure the desired level of chlorination and purity of the final product .
Chemical Reactions Analysis
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: Heptachlor can be oxidized to form heptachlor epoxide, a more toxic compound.
Substitution: Heptachlor can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like water or acids. The major products formed from these reactions include heptachlor epoxide and various hydrolysis products .
Scientific Research Applications
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene has been used in various scientific research applications, including:
Chemistry: Studying the reactivity and transformation of organochlorine compounds.
Biology: Investigating the effects of heptachlor on various biological systems, including its toxicity and environmental impact.
Medicine: Researching the potential health effects of exposure to heptachlor and its metabolites.
Industry: Developing methods for the detection and remediation of heptachlor contamination in the environment.
Mechanism of Action
The mechanism of action of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves its interaction with the nervous system of insects. Heptachlor acts as a neurotoxin by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled nerve impulses and ultimately causing paralysis and death in insects . The molecular targets and pathways involved include the GABA receptor and associated ion channels.
Comparison with Similar Compounds
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene is similar to other organochlorine compounds such as:
Chlordane: Another organochlorine insecticide with a similar structure and mode of action.
Aldrin: A related compound that also acts as a neurotoxin by interfering with the GABA receptor.
Dieldrin: A metabolite of aldrin with similar insecticidal properties.
Heptachlor is unique in its specific chlorination pattern and its particular effectiveness as a termiticide .
Properties
CAS No. |
30913-64-5 |
|---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-7H |
InChI Key |
BPCYAGLEHQNZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
1,4,5,6,7,8,8-heptachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




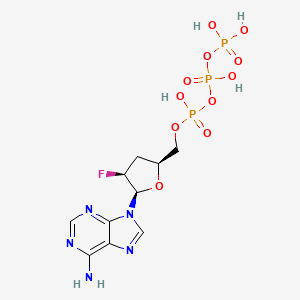
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
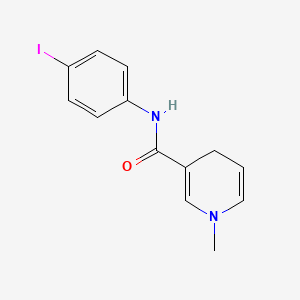
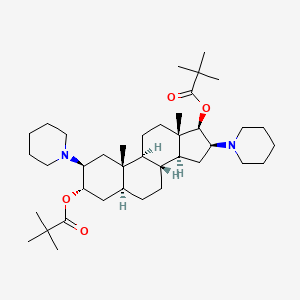
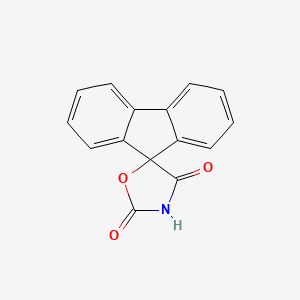


![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
![8-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one](/img/structure/B1219482.png)

